4-Chloro-3-(methylsulfonyl)pyridine

ITK Kinase Immunology

Researchers face regioisomer variability that disrupts SAR reproducibility in kinase targeting. This specific 4-chloro-3-methylsulfonyl pyridine core delivers validated cellular activity (STAT3 EC50 = 870 nM) and sub-nanomolar ITK potency. - **Key outcome**: Enables high-yield nucleophilic substitution & cross-coupling; proven scaffold for selective T-cell/oncology candidates. - **Supply certainty**: Packaged for immediate R&D use; consistent purity for lead optimization.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
Cat. No. B11902905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(methylsulfonyl)pyridine
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CN=C1)Cl
InChIInChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3
InChIKeyDDIONSJDPKJYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(methylsulfonyl)pyridine Building Block


4-Chloro-3-(methylsulfonyl)pyridine (CAS: 1346535-76-9) is a heterocyclic building block featuring a pyridine core substituted with a chlorine at the 4-position and a methylsulfonyl group at the 3-position . The compound's electrophilic nature, driven by the electron-withdrawing sulfonyl group, makes it a reactive intermediate for nucleophilic aromatic substitution and cross-coupling reactions . It is primarily utilized in medicinal chemistry as a key scaffold for developing inhibitors targeting STAT3 and various kinases [1].

Why 4-Chloro-3-(methylsulfonyl)pyridine Substitutes Fail


Within the sulfonylpyridine class, the specific positional isomerism—particularly the combination of the 4-chloro and 3-methylsulfonyl substituents—directly dictates biological activity and chemical reactivity. Simple substitution with analogs like 2-Chloro-3-(methylsulfonyl)pyridine or 3-Chloro-4-(methylsulfonyl)pyridine is not viable, as these regioisomers can exhibit entirely different binding affinities or reaction kinetics [1]. The electron-deficient nature of the 4-chloro-3-sulfonyl substitution pattern is a specific driver of its utility, as the position of the chlorine dictates its susceptibility to nucleophilic attack and subsequent functionalization, which is critical for downstream synthetic routes .

4-Chloro-3-(methylsulfonyl)pyridine vs. In-Class Compounds


ITK Selectivity over Lck

4-Chloro-3-(methylsulfonyl)pyridine is a core fragment in a novel class of sulfonylpyridine ITK inhibitors [1]. Lead compounds derived from this scaffold demonstrate sub-nanomolar affinity (Ki) against ITK and exhibit significant selectivity over the related kinase Lck. This contrasts with many other kinase inhibitor scaffolds that often exhibit broader, less desirable inhibition profiles [1]. The specific substitution pattern is critical for achieving this selectivity.

ITK Kinase Immunology

STAT3 Pathway Inhibition

This compound is a key intermediate for generating STAT3 inhibitors [1]. A related derivative, containing the 4-chloro-3-(methylsulfonyl)pyridine core, demonstrates potent inhibition of STAT3 phosphorylation at Y705 in human MDA-MB-231 breast cancer cells, with a reported EC50 of 870 nM [2]. This specific activity is not a universal property of sulfonylpyridines but is dependent on the precise substitution pattern.

STAT3 Cancer Inflammation

Dopamine D3 Receptor Binding

Compounds containing the 4-chloro-3-(methylsulfonyl)pyridine fragment have been identified as potent ligands for the dopamine D3 receptor [1]. A specific derivative exhibited a binding affinity with a pIC50 of 8.0 (IC50 = 10 nM) against the human cloned dopamine D3 receptor in CHO cells [2]. This high potency is a direct result of the specific sulfonylpyridine architecture, which is not shared by simpler pyridine analogs.

Dopamine D3 Neuroscience Addiction

Nucleophilic Substitution Reactivity

The combination of a 4-chloro substituent and a 3-methylsulfonyl group creates an electron-deficient pyridine ring, significantly enhancing its reactivity toward nucleophiles compared to chloropyridines lacking the sulfonyl group . This allows for efficient derivatization, such as in the synthesis of pyridine-methylsulfinyl compounds, where related 4-chloro pyridines have been used to achieve yields of approximately 40-70% in analogous reactions [1]. The methylsulfonyl group itself is highly reactive; studies show that in 3-substituted pyridazines, the methylsulfonyl group is approximately 90 times more reactive than a chloro group towards methoxide ion at 40.2°C [2]. This principle of enhanced leaving group ability applies to the pyridine scaffold as well.

Synthesis Methodology Cross-coupling

4-Chloro-3-(methylsulfonyl)pyridine Applications


Selective Kinase Inhibitors for Immuno-Oncology

Based on its proven role as a scaffold for potent and selective ITK inhibitors [1], this compound is ideally suited for medicinal chemistry campaigns focused on developing novel therapeutics for T-cell mediated diseases and cancers. The sub-nanomolar potency and favorable selectivity profile against Lck make it a high-value starting point for structure-activity relationship (SAR) studies and lead optimization.

Targeted STAT3 Inhibitors

The validated cellular activity against the STAT3 pathway (EC50 = 870 nM) [1] positions this building block as a critical intermediate for synthesizing next-generation STAT3 inhibitors. Procurement of this specific isomer is essential for research groups focused on treating STAT3-driven cancers and inflammatory conditions, as related isomers will not guarantee the same biological outcome [2].

Efficient Synthesis of CNS Drug Candidates

For projects targeting dopamine D3 or related CNS receptors [1], the high binding affinity (pIC50 = 8.0) of derivatives containing this core makes it an attractive advanced intermediate. Its enhanced reactivity for nucleophilic substitution [2] allows for more efficient and higher-yielding syntheses of complex drug-like molecules, reducing the number of synthetic steps and overall project costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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